molecular formula C9H17N3O4 B2914906 tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate CAS No. 388630-68-0

tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate

Cat. No.: B2914906
CAS No.: 388630-68-0
M. Wt: 231.252
InChI Key: IJQRYEPGZZLZEY-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. The compound is characterized by its tert-butyl group, which provides steric hindrance, making it less reactive and more stable.

Mechanism of Action

Target of Action

Tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate, also known as tert-Butyl carbamate, is a compound that primarily targets the N-tert-butyloxycarbonyl (N-Boc) group . The N-Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups .

Mode of Action

The compound interacts with its targets through a process known as deprotection . This involves the selective removal of the N-Boc group from a structurally diverse set of compounds . The deprotection process is facilitated by oxalyl chloride in methanol and takes place under room temperature conditions .

Biochemical Pathways

The deprotection of the N-Boc group affects the biochemical pathways related to the synthesis of various organic compounds. The removal of the N-Boc group allows for the formation of bonds of interest while minimizing competing reactions with reactive functional groups .

Pharmacokinetics

The compound’s molecular weight is 1171463 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the production of deprotected tert-butyl carbamates . These compounds can be used in the synthesis of various organic compounds, including those with medicinal properties .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and solvent conditions . The deprotection process takes place under room temperature conditions and requires the presence of oxalyl chloride in methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-acetylhydrazinyl)-2-oxoethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to release active compounds under specific conditions.

    Industry: Used in the production of pharmaceuticals and agrochemicals as an intermediate in the synthesis of active ingredients.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl dicarbonate:

    tert-Butyl carbamate: A simpler carbamate used for similar purposes in organic synthesis.

Uniqueness

tert-Butyl (2-(2-acetylhydrazinyl)-2-oxoethyl)carbamate is unique due to its specific structure, which includes an acetylhydrazinyl group. This provides additional functionality and reactivity compared to simpler carbamates like tert-butyl carbamate. Its stability and ability to undergo various chemical reactions make it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

tert-butyl N-[2-(2-acetylhydrazinyl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-6(13)11-12-7(14)5-10-8(15)16-9(2,3)4/h5H2,1-4H3,(H,10,15)(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQRYEPGZZLZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under N2 atmosphere, to a dichloromethane 10 mL solution of N-tert-butyloxycarbonyl-glycine (500 mg, 2.85 mmol) was added EEDQ (706 mg, 2.85 mmol). After stirring for 15 min, to it was added acethydrazide (260 mg, 3.51 mmol) and stirring continued at rt overnight. The precipitate was collected by suction filtration to give the title compound as white fluffy solid (496 mg).
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
706 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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